molecular formula C11H9Cl2NS B2606492 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline CAS No. 860196-73-2

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline

Cat. No. B2606492
CAS RN: 860196-73-2
M. Wt: 258.16
InChI Key: NGBRUSRFQUPJDB-UHFFFAOYSA-N
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Description

“7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” is a chemical compound with the CAS Number: 860196-73-2 . It has a molecular weight of 258.17 and its IUPAC name is 7-chloro-4-[(2-chloroethyl)sulfanyl]quinoline .


Synthesis Analysis

The synthesis of 7-chloro-4-[(2-chloroethyl)sulfanyl]quinoline derivatives has been achieved by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline is represented by the InChI code: 1S/C11H9Cl2NS/c12-4-6-15-11-3-5-14-10-7-8(13)1-2-9(10)11/h1-3,5,7H,4,6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline include a molecular weight of 258.17 .

Scientific Research Applications

Drug Discovery

Quinoline, the core structure of “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .

Antimalarial Activity

Compounds derived from “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” have shown potential as antimalarial agents . For instance, 18 compounds in a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized and evaluated for their antimalarial activity against plasmodium falciparum strain .

Antibacterial and Antifungal Properties

Quinoline derivatives have been discovered to have a variety of medicinal properties, including antibacterial and antifungal activities . This suggests that “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” could potentially be used in the development of new antibacterial and antifungal drugs.

Antiviral Properties

Quinoline derivatives have also been found to have antiviral properties . This indicates that “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” could be used in the research and development of new antiviral medications.

Anticancer Activity

Quinoline derivatives have shown anticancer properties . Therefore, “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” could potentially be used in cancer research and the development of new cancer treatments.

Antitubercular Activity

Quinoline derivatives have demonstrated antitubercular activities . This suggests that “7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline” could be used in the research and development of new treatments for tuberculosis.

properties

IUPAC Name

7-chloro-4-(2-chloroethylsulfanyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c12-4-6-15-11-3-5-14-10-7-8(13)1-2-9(10)11/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBRUSRFQUPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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